Butyramide, N-1-naphthyl-
Overview
Description
Butyramide, N-1-naphthyl-, is an organic compound that belongs to the class of fatty amides It is derived from butyric acid and naphthalene, and it is characterized by the presence of an amide group attached to a butyric acid moiety and a naphthyl group
Scientific Research Applications
Butyramide, N-1-naphthyl-, has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyramide, N-1-naphthyl-, can be synthesized through several methods:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to form butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.
Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to form butyramide.
Industrial Production Methods
Industrial production of butyramide, N-1-naphthyl-, often involves the use of biocatalytic processes. For example, the nitrile hydratase enzyme from Bacillus species can be used to catalyze the conversion of butyronitrile to butyramide. This method is advantageous due to its high efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Butyramide, N-1-naphthyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of butyramide can yield primary amines.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of butyramide .
Mechanism of Action
The mechanism of action of butyramide, N-1-naphthyl-, involves its interaction with specific molecular targets and pathways. For example, its inhibitory action on histone deacetylases affects the proliferative and differentiation status of cells. Additionally, the compound’s anticonvulsant activity is believed to be related to its interaction with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Butyramide, N-1-naphthyl-, can be compared with other similar compounds such as:
Isobutyramide: Similar in structure but differs in the position of the amide group.
N-Benzylbutyramide: Contains a benzyl group instead of a naphthyl group.
N-Dodecylbutyramide: Contains a dodecyl group instead of a naphthyl group.
Properties
IUPAC Name |
N-naphthalen-1-ylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-14(16)15-13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLQJPAKTNBBES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00307283 | |
Record name | Butyramide, N-1-naphthyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24626-91-3 | |
Record name | Butyramide, N-1-naphthyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyramide, N-1-naphthyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00307283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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